molecular formula C14H15N3O2 B5596819 2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid

2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid

Cat. No.: B5596819
M. Wt: 257.29 g/mol
InChI Key: QIURQFDBFOFYLH-UHFFFAOYSA-N
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Description

2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, commonly known as DMPP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Co-crystal Design and Characterization

Research has demonstrated the preparation and characterization of cocrystals involving pyrimidine derivatives with various carboxylic acids, showcasing the potential of pyrimidine compounds in forming stable cocrystals through hydrogen bonding interactions. These cocrystals exhibit diverse molecular architectures, which could be pivotal for the development of new materials with tailored physical properties. This research area explores the supramolecular chemistry of pyrimidine derivatives, indicating their versatility and potential in material science (Rajam et al., 2018).

Chemical Synthesis and Molecular Interaction

Studies on the chemical synthesis and proton NMR spectra of pyrimidine-5-carboxylic acids and their derivatives have provided insights into the regioselective covalent hydration of pyrimidine rings. These findings contribute to a deeper understanding of the chemical behavior of pyrimidine derivatives under various conditions, which is essential for their application in chemical synthesis and drug design (Kress, 1994).

Crystal Structure Analysis

Analysis of the crystal structures of aminopyrimidine derivatives has revealed intricate hydrogen-bonding patterns and the formation of supramolecular architectures. These structures are valuable for the design of molecular assemblies and the development of crystal engineering strategies. The detailed understanding of these molecular interactions is critical for the advancement of pharmaceuticals and nanotechnology (Balasubramani et al., 2007).

Supramolecular Aggregation

Research on the structural modifications of thiazolopyrimidines has shed light on their conformational features and intermolecular interaction patterns. These insights are instrumental in the field of molecular design, where understanding the factors that govern molecular aggregation and packing can lead to the development of compounds with desired properties (Nagarajaiah & Begum, 2014).

Properties

IUPAC Name

2-(3,5-dimethylanilino)-6-methylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-8-4-9(2)6-11(5-8)16-14-15-10(3)7-12(17-14)13(18)19/h4-7H,1-3H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIURQFDBFOFYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC(=N2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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